![molecular formula C23H26ClN5O B2687047 3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one CAS No. 2034597-71-0](/img/structure/B2687047.png)
3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one
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Description
3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C23H26ClN5O and its molecular weight is 423.95. The purity is usually 95%.
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Biological Activity
The compound 3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one is a complex organic molecule with potential therapeutic applications. Its structure suggests a multifaceted biological activity, particularly in the realm of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. It features a chlorophenyl group and a tetrahydropyrazino-indazole moiety, which are significant for its interaction with biological targets.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₈H₂₃ClN₄O |
Molecular Weight | 348.86 g/mol |
Antimicrobial Activity
Recent studies have indicated that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of chlorophenyl-piperazine have shown activity against various bacterial strains. The compound's structural components may contribute to its efficacy against pathogens.
Case Study: Antimicrobial Testing
A study evaluating the antimicrobial activity of related compounds reported minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL against standard bacterial strains such as Staphylococcus aureus and Escherichia coli . Although direct data on the specific compound is limited, these findings suggest potential antimicrobial properties.
Anticancer Activity
The biological activity of compounds with similar structural features has been explored in cancer research. The presence of the piperazine ring and the indazole moiety may enhance interactions with cellular targets involved in cancer progression.
Research Findings:
A study on fused heterocyclic compounds indicated that they could inhibit specific protein kinases involved in cancer cell signaling pathways . This suggests that our compound might also engage in similar mechanisms, warranting further investigation into its anticancer potential.
The mechanism of action for compounds like this compound likely involves:
- Receptor Binding: Interaction with various receptors (e.g., serotonin or dopamine receptors) due to its piperazine structure.
- Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways or signal transduction.
Pharmacokinetics
Understanding the pharmacokinetics of such compounds is crucial for determining their therapeutic viability. Studies on similar compounds have shown variable absorption rates and half-lives depending on their chemical structure.
Parameter | Value (Example Compound) |
---|---|
Absorption | Rapid (Varies by structure) |
Half-life | 4 - 12 hours |
Metabolism | Hepatic (CYP450 involvement) |
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O/c24-18-5-3-4-17(16-18)8-9-21(30)27-12-14-28(15-13-27)23-22-19-6-1-2-7-20(19)26-29(22)11-10-25-23/h3-5,10-11,16H,1-2,6-9,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAVBRQPQSPUIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)CCC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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